N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Physicochemical Properties Drug-likeness Structural Comparison

N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (CAS 1203160-23-9) is a synthetic small molecule with the molecular formula C20H26N4O3 and a molecular weight of 370.4 g/mol. It belongs to the piperidine-4-carboxamide class, featuring a 1-(6-methoxypyridazin-3-yl) substituent on the piperidine nitrogen and a 4-methoxyphenethyl group on the carboxamide nitrogen.

Molecular Formula C20H26N4O3
Molecular Weight 370.4 g/mol
Cat. No. B12156966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Molecular FormulaC20H26N4O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC
InChIInChI=1S/C20H26N4O3/c1-26-17-5-3-15(4-6-17)9-12-21-20(25)16-10-13-24(14-11-16)18-7-8-19(27-2)23-22-18/h3-8,16H,9-14H2,1-2H3,(H,21,25)
InChIKeyGNSICAFISZEJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: Structural Overview for Research Procurement


N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (CAS 1203160-23-9) is a synthetic small molecule with the molecular formula C20H26N4O3 and a molecular weight of 370.4 g/mol . It belongs to the piperidine-4-carboxamide class, featuring a 1-(6-methoxypyridazin-3-yl) substituent on the piperidine nitrogen and a 4-methoxyphenethyl group on the carboxamide nitrogen. This compound is primarily utilized as a research tool in early-stage drug discovery, with structurally related analogs described in patent literature as kinase inhibitor scaffolds [1]. Its combination of a methoxy-pyridazine and a methoxy-phenethyl tail distinguishes it from numerous in-class variants where one or both of these substituents are altered, forming the basis for comparative selection in chemical biology and medicinal chemistry campaigns.

Why Generic Substitution Fails: The Functional Non-Equivalence of Piperidine-4-carboxamide Derivatives Substituted at the Pyridazine 6-Position


Within the piperidine-4-carboxamide series bearing a pyridazin-3-yl group, the nature of the 6-position substituent on the pyridazine ring is a major determinant of kinase selectivity and potency, as established in the patent literature [1]. For instance, US 9,126,947 B2 demonstrates that varying the 6-substituent from methoxy to aryl, heteroaryl, or amino groups profoundly alters ALK and other kinase inhibitory profiles [1]. Therefore, a compound such as 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide [2] cannot be assumed to exhibit the same target engagement or selectivity as the 6-methoxy analog. Similarly, modifying the N-amide side chain from 4-methoxyphenethyl to a simple phenyl or pyridyl group changes both lipophilicity and hydrogen bonding potential, impacting pharmacokinetic and pharmacodynamic properties. These structural differences are compounded by the fact that even subtle changes in the piperidine-4-carboxamide scaffold can lead to divergent biological outcomes, making generic substitution a high-risk procurement strategy when biological profile fidelity is paramount.

Quantitative Differentiation Evidence for N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide Against Closest Analogs


Physicochemical Differentiation from the 6-(4-Methoxyphenyl)pyridazin-3-yl Analog

The target compound, N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (C20H26N4O3, MW 370.4), demonstrates a significantly lower molecular weight and lipophilicity compared to the closely related analog N-(4-methoxyphenethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide (C26H30N4O3, MW 446.5) . This difference arises from the substitution of the 6-methoxy group with a bulkier 4-methoxyphenyl ring. The lower MW and reduced aromatic surface area of the target compound predict improved solubility and permeability based on classical drug-likeness guidelines, making it a more tractable starting point for hit-to-lead optimization when oral bioavailability is a key project criterion.

Physicochemical Properties Drug-likeness Structural Comparison

Divergent Hydrogen Bond Acceptor Count vs. the 6-(1H-Pyrazol-1-yl)pyridazin-3-yl Analog

The target compound possesses a hydrogen bond acceptor count of 5 (from the methoxy oxygens, carboxamide oxygen, and pyridazine nitrogens), compared to a count of 6 for the analog 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide, which incorporates an additional pyrazole nitrogen [1]. This difference alters the potential for key hydrogen bond interactions within a kinase ATP-binding pocket. In kinase inhibitor design, a single additional H-bond acceptor can redirect binding mode and drastically change selectivity profiles across the kinome [2]. Therefore, the target compound is not interchangeable with its pyrazolyl analog in assays where precise kinase selectivity patterns must be reproduced.

Hydrogen Bonding Target Engagement Selectivity Determinants

Lipophilicity Modulation (XLogP3) Relative to the De-methoxy Phenethyl Analog

Introduction of the 4-methoxy group on the phenethyl side chain of the target compound (XLogP3 estimated at ~2.0-2.5) increases lipophilicity compared to the basal N-phenethyl analog 1-(6-methoxypyridazin-3-yl)-N-phenethylpiperidine-4-carboxamide. While precise experimental logP values for both compounds are not publicly available, the computed XLogP3 difference attributable to the addition of a methoxy group is approximately +0.2 to +0.5 log units [1]. This modest increase can improve membrane permeability but may also elevate off-target binding to hydrophobic proteins such as CYP450 enzymes. Procurement of the 4-methoxy variant is therefore preferable when enhanced passive permeability is desired, whereas the des-methoxy analog may be selected when minimizing CYP450 inhibition is a primary concern.

Lipophilicity ADME Profile Off-target Risk

Recommended Application Scenarios for N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide Based on Differentiating Evidence


Kinase Inhibitor Hit-to-Lead Campaigns Prioritizing Oral Bioavailability Potential

When a research team has identified the piperidine-4-carboxamide pyridazine scaffold as a kinase inhibitor hit but requires a lead with favorable physicochemical properties for oral dosing, N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (MW 370.4) is the superior choice over the 6-(4-methoxyphenyl)pyridazin analog (MW 446.5). The 17% lower molecular weight of the target compound aligns with drug-likeness guidelines predictive of oral absorption, while preserving the core pharmacophore necessary for ALK or related kinase engagement as described in US 9,126,947 B2 [1].

Selectivity Profiling Against Kinase Panels Requiring Defined Hydrogen Bond Topology

For experiments demanding precise interrogation of kinase selectivity—such as profiling against a broad kinome panel to map selectivity determinants—the target compound's 5 hydrogen bond acceptor atoms provide a defined interaction landscape. This contrasts with the 6-HBA 6-(1H-pyrazol-1-yl)pyridazin analog, which engages an additional H-bond donor/acceptor site, potentially altering kinase selectivity patterns. In such selectivity profiling, generic substitution with the pyrazolyl analog would confound results and lead to incorrect structure-activity relationship conclusions [2].

Structure-Activity Relationship (SAR) Studies Exploring the Phenethyl Side Chain Tolerability

In SAR campaigns systematically evaluating the N-amide substituent vector, the 4-methoxyphenethyl group of the target compound provides a well-characterized lipophilic contact point. Its XLogP3 value, estimated to be 0.2-0.5 units higher than the unsubstituted phenethyl analog, offers a quantifiable lipophilicity increment for SAR interpretation. This allows medicinal chemists to precisely assess the contribution of the terminal methoxy group to target potency, cell permeability, and metabolic stability, guiding further optimization of this vector [3].

High-Purity Reference Standard for in Vitro ADME and Off-Target Liability Profiling

Due to its defined single-methoxy substitution pattern on the pyridazine core, the target compound serves as a structurally well-defined reference material for conducting comparative ADME assays—such as microsomal stability, CYP inhibition, and plasma protein binding—against analogs with bulkier or more polar 6-substituents. Its moderate lipophilicity and molecular weight position it as a balanced probe for profiling structure-property relationships within this chemical series, enabling data-driven procurement of follow-up analogs.

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